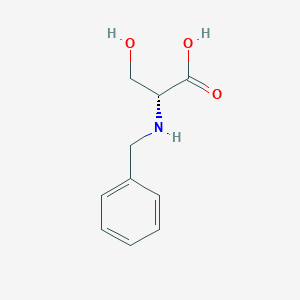

(R)-2-(Benzylamino)-3-hydroxypropanoic acid

Descripción general

Descripción

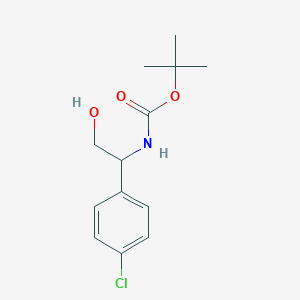

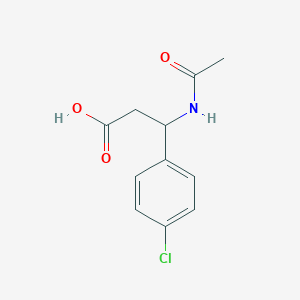

“®-2-(Benzylamino)-3-hydroxypropanoic acid” is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It belongs to the category of carboxylic acids .

Molecular Structure Analysis

The molecular structure of “®-2-(Benzylamino)-3-hydroxypropanoic acid” consists of a carboxylic acid group (-COOH), a benzylamino group (C6H5CH2NH-), and a hydroxy group (-OH) attached to a three-carbon backbone . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Aplicaciones Científicas De Investigación

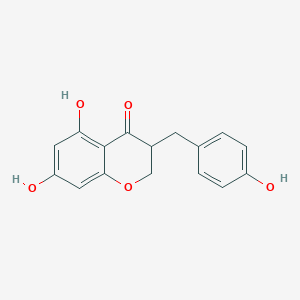

Biologically Active Plant Compounds

Natural carboxylic acids, including benzoic acid derivatives, are known for their significant biological activities. Studies have highlighted their antioxidant, antimicrobial, and cytotoxic activities, which are influenced by their structural variations. For instance, the presence of hydroxyl groups and conjugated bonds significantly affects these compounds' bioactivity, indicating that (R)-2-(Benzylamino)-3-hydroxypropanoic acid could exhibit similar properties due to its hydroxyl and amino functional groups (B. Godlewska-Żyłkiewicz et al., 2020).

Antioxidant Activities of Hydroxycinnamic Acids

Hydroxycinnamic acids, closely related to benzylamino derivatives, demonstrate potent antioxidant activities, both in vitro and in vivo. Their structure-activity relationship suggests that the presence of unsaturated bonds and hydroxyl groups plays a critical role in their efficacy. This suggests that (R)-2-(Benzylamino)-3-hydroxypropanoic acid could be investigated for its antioxidant properties, considering its structural characteristics (F. Shahidi & A. Chandrasekara, 2010).

Applications in Biodegradable Polymers

The synthesis and application of polyhydroxyalkanoates (PHAs), polymers formed from hydroxyalkanoic acids, highlight the potential of (R)-2-(Benzylamino)-3-hydroxypropanoic acid in the development of biodegradable materials. PHAs are known for their biocompatibility and are used in various applications, from packaging to medical devices. The study of similar hydroxy acids could extend the range of available biopolymers with unique properties (A. Amara, 2010).

Anti-QS and Microbial Activity

Plant-derived compounds, including hydroxy acids, have been studied for their ability to inhibit quorum sensing (QS) in bacteria, a mechanism critical to bacterial communication and pathogenicity. This anti-QS activity suggests potential therapeutic applications for (R)-2-(Benzylamino)-3-hydroxypropanoic acid in controlling bacterial infections by disrupting their communication pathways (D. Deryabin et al., 2019).

Safety And Hazards

According to the available resources, “®-2-(Benzylamino)-3-hydroxypropanoic acid” has a GHS07 signal word, indicating a warning . The hazard statements include H302, H315, H319, H332, and H335, suggesting that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Propiedades

IUPAC Name |

(2R)-2-(benzylamino)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-7-9(10(13)14)11-6-8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSBUHPWELFRGB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543337 | |

| Record name | N-Benzyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(Benzylamino)-3-hydroxypropanoic acid | |

CAS RN |

106910-77-4 | |

| Record name | N-(Phenylmethyl)-D-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106910-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Serine, N-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B174946.png)

![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B174949.png)